molecular formula C12H20 B053078 1,4-Di(propan-2-yl)cyclohexa-1,4-diene CAS No. 114300-89-9

1,4-Di(propan-2-yl)cyclohexa-1,4-diene

Cat. No. B053078
M. Wt: 164.29 g/mol
InChI Key: PHQGCMVBXNSXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Di(propan-2-yl)cyclohexa-1,4-diene, also known as DPC, is a chemical compound that has been used in scientific research for its unique properties. This compound is a cyclic hydrocarbon that contains two isopropyl groups on opposite sides of the cyclohexene ring. DPC has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry, due to its ability to interact with specific targets in the body.

Mechanism Of Action

1,4-Di(propan-2-yl)cyclohexa-1,4-diene interacts with specific targets in the body through its unique structure. The isopropyl groups on opposite sides of the cyclohexene ring allow 1,4-Di(propan-2-yl)cyclohexa-1,4-diene to interact with hydrophobic pockets in proteins and lipids. This interaction can lead to changes in the conformation and function of these targets, which can have downstream effects on cellular signaling pathways.

Biochemical And Physiological Effects

1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can induce conformational changes in proteins and lipids, leading to altered function. In vivo studies have shown that 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can affect cellular signaling pathways and lead to changes in cellular metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using 1,4-Di(propan-2-yl)cyclohexa-1,4-diene in lab experiments is its unique structure, which allows it to interact with specific targets in the body. This specificity can be useful in studying the function of proteins and lipids. However, one limitation of using 1,4-Di(propan-2-yl)cyclohexa-1,4-diene is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types.

Future Directions

There are several future directions for research involving 1,4-Di(propan-2-yl)cyclohexa-1,4-diene. One direction is the synthesis of new compounds based on the structure of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene, with potential therapeutic properties. Another direction is the use of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene as a probe to study the function of specific proteins and lipids in the body. Additionally, the use of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene in drug discovery and development could lead to the identification of new targets for therapeutic intervention.

Synthesis Methods

The synthesis of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. In the case of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene, the diene used is cyclohexa-1,4-diene, and the dienophile is isopropenyl acetate. The Friedel-Crafts alkylation method involves the reaction of a benzene ring with an alkyl halide in the presence of a Lewis acid catalyst. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.

Scientific Research Applications

1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a probe to study the structure and function of proteins, specifically the interaction between proteins and lipids. In pharmacology, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a ligand to study the binding of drugs to specific targets in the body. In medicinal chemistry, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a starting material to synthesize new compounds with potential therapeutic properties.

properties

CAS RN

114300-89-9

Product Name

1,4-Di(propan-2-yl)cyclohexa-1,4-diene

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

1,4-di(propan-2-yl)cyclohexa-1,4-diene

InChI

InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3

InChI Key

PHQGCMVBXNSXJE-UHFFFAOYSA-N

SMILES

CC(C)C1=CCC(=CC1)C(C)C

Canonical SMILES

CC(C)C1=CCC(=CC1)C(C)C

synonyms

1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI)

Origin of Product

United States

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